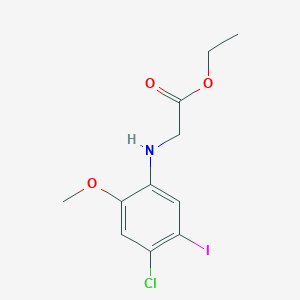

Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate

CAS No.: 1508278-50-9

Cat. No.: VC2747655

Molecular Formula: C11H13ClINO3

Molecular Weight: 369.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1508278-50-9 |

|---|---|

| Molecular Formula | C11H13ClINO3 |

| Molecular Weight | 369.58 g/mol |

| IUPAC Name | ethyl 2-(4-chloro-5-iodo-2-methoxyanilino)acetate |

| Standard InChI | InChI=1S/C11H13ClINO3/c1-3-17-11(15)6-14-9-5-8(13)7(12)4-10(9)16-2/h4-5,14H,3,6H2,1-2H3 |

| Standard InChI Key | IAGREPMOCBHTAS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CNC1=CC(=C(C=C1OC)Cl)I |

| Canonical SMILES | CCOC(=O)CNC1=CC(=C(C=C1OC)Cl)I |

Introduction

Chemical Properties and Structure

Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate (CAS: 1508278-50-9) is an organoiodine compound featuring a substituted phenyl ring with chlorine, iodine, and methoxy groups, linked via an aminoacetate ester moiety. The iodine atom at the 5-position distinguishes it from analogous halogenated phenyl derivatives, offering unique reactivity in cross-coupling reactions.

Structural Characteristics

The compound contains a phenyl ring with three key substituents: a chlorine atom at the 4-position, an iodine atom at the 5-position, and a methoxy group at the 2-position. Additionally, the amino group connects the aromatic system to an acetate ester moiety, creating a versatile chemical scaffold .

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate:

Structural Identification

The structure of Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate can be confirmed through various analytical techniques. X-ray crystallography provides detailed structural information about bond lengths, angles, and torsional parameters. Spectroscopic methods such as 1H/13C NMR and mass spectrometry are also valuable for structural characterization, with aromatic protons typically appearing downfield (δ 6.8–7.5 ppm) and the methoxy group resonating at approximately δ 3.8 ppm in the NMR spectrum.

Synthesis Methods

The synthesis of Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate typically involves multi-step organic reactions. Understanding these synthetic routes is essential for producing the compound efficiently for research and potential pharmaceutical applications.

Common Synthetic Routes

The synthesis typically follows a three-stage process:

-

Nitration and Halogenation: Starting with 2-methoxyaniline, nitration introduces a nitro group followed by halogenation to attach chloro and iodo substituents to the aromatic ring.

-

Esterification: The intermediate product undergoes esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate.

-

Amination: Finally, the esterified product undergoes amination to form the target compound.

Alternative Synthesis Methods

An alternative two-step protocol for synthesizing this compound involves:

-

Coupling Reaction: Direct reaction of 4-chloro-5-iodo-2-methoxyaniline with ethyl bromoacetate or glycine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate.

-

Catalytic Hydrogenation: Reduction of any protecting groups (e.g., benzyl esters) using H₂/Pd-C in ethanol to yield the final product.

Industrial Production Considerations

In industrial settings, the production of this compound requires optimization of reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures carefully, and implementing efficient purification techniques such as recrystallization or chromatography. These optimizations are critical for scaling up production for research or pharmaceutical applications.

Mechanism of Action

The biological effects of Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate are closely tied to its structural features and how they interact with biological targets.

Molecular Interactions

The mechanism of action of Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate involves its interaction with specific molecular targets. The chloro and iodo substituents enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methoxy group at the 2-position may also play a significant role in its pharmacokinetic properties, affecting absorption and distribution within biological systems.

Structure-Activity Relationships

The positioning of functional groups on the phenyl ring is critical for the compound's biological activity. The 2-methoxy group may sterically hinder certain interactions compared to para-substituted analogs, which could affect binding affinity and selectivity for target proteins. The halogen substituents (chlorine and iodine) enhance the compound's reactivity in certain biochemical processes and may contribute to its potential therapeutic effects.

Biological Activity

Research into the biological activities of Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate has revealed several potential applications in pharmaceutical development.

Anticancer Properties

Compounds structurally similar to Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate exhibit significant anticancer properties. Derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation in vitro, showing promising results against specific cancer types due to their interaction with cellular pathways involved in tumor growth.

Antimicrobial Activity

Studies have shown that this compound exhibits activity against various pathogens, making it a candidate for further development as an antimicrobial agent. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for pathogen survival.

Pharmacokinetic Considerations

The biological activity of Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate is attributed to its interaction with specific molecular targets within biological systems. The halogen substituents are believed to enhance binding affinity to certain enzymes or receptors, potentially modulating various biological pathways that could be exploited for therapeutic purposes.

Research Applications

Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate has diverse applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

This compound serves as a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic effects against various diseases, making it a valuable starting material for drug discovery programs. Researchers can exploit the reactivity of the halogen substituents to create derivatives with potentially improved pharmacological properties.

Organic Synthesis Applications

Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate is utilized as an intermediate in the synthesis of more complex organic molecules. The presence of halogen substituents (chlorine and iodine) enhances its reactivity, making it a valuable building block in organic synthesis. The iodine atom, in particular, provides a handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Industrial Applications

Beyond research applications, this compound is being explored for use in the development of specialty chemicals and materials, which could have implications in various industries including pharmaceuticals and agrochemicals. Its unique structural features make it a versatile starting material for creating compounds with specific functional properties.

Comparative Analysis with Similar Compounds

Understanding how Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate compares to structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Substituted Phenylamino Acetate Esters

Several ethyl acetate derivatives with substituted phenyl groups have been studied for their biological activities, including antimicrobial and anticancer properties. When compared to these analogs, the key differences often lie in the substitution pattern on the aromatic ring, which can significantly impact biological activity and selectivity.

Comparison with Furanone and Thiazolidinone Derivatives

Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate shares a similar aminoacetate ester group but replaces the phenyl ring with a furanone moiety. This structural variation confers distinct hydrogen-bonding capabilities and planar geometry, critical for crystal packing and intermolecular interactions. The reactivity differences are notable: furanone derivatives undergo Michael addition-elimination reactions, unlike the phenyl ring in Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate.

Comparison with Phenoxy Acetate Derivatives

Ethyl 2-(4-chlorophenoxy)acetoacetate replaces the amino linkage with a phenoxy group, which enhances hydrophobicity compared to the aminoacetate moiety in our compound of interest. This structural difference affects the compounds' solubility profiles and potentially their bioavailability in different physiological environments.

The following table summarizes key comparisons between these structural analogs:

| Compound Type | Key Structural Difference | Functional Impact | Reference |

|---|---|---|---|

| Substituted Phenylamino Acetate Esters | Various substitution patterns on phenyl ring | Altered binding affinity and selectivity | |

| Furanone Derivatives | Furanone ring instead of phenyl | Different reactivity profile; undergo Michael addition-elimination reactions | |

| Phenoxy Acetate Derivatives | Phenoxy linkage instead of amino | Enhanced hydrophobicity; altered solubility profile |

Current Challenges and Future Directions

Research on Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate continues to evolve, with several promising directions for future investigation.

Optimization of Synthetic Routes

While several synthetic pathways exist for producing this compound, ongoing research aims to develop more efficient and cost-effective methods. Future work may focus on green chemistry approaches, catalytic methods to improve yields, and scalable processes suitable for industrial production.

Structure Modification for Enhanced Activity

Structure-activity relationship studies could lead to the development of derivatives with improved pharmacological properties. Modifications at specific positions of the molecule might enhance binding affinity, selectivity, or metabolic stability, potentially leading to more effective therapeutic agents.

Expanded Biological Evaluation

The promising antimicrobial and anticancer activities observed in preliminary studies warrant more comprehensive biological evaluations. Future research may include broader screening against different cancer cell lines, pathogenic microorganisms, and in vivo studies to better understand the compound's therapeutic potential and mechanism of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume